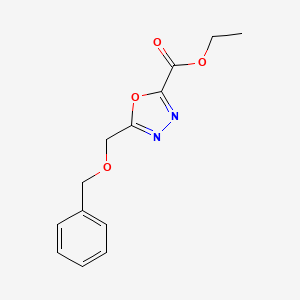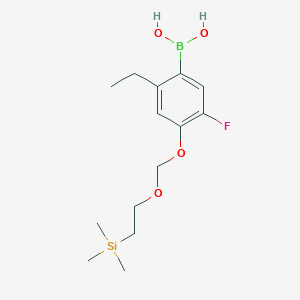
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with ethyl, fluoro, and trimethylsilyl ethoxy methoxy groups. These substitutions confer specific chemical properties that make it valuable for various applications, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
The synthesis of (2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid typically involves a series of organic reactions. One common method includes the borylation of a suitable precursor compound. The synthetic route may involve the following steps:
Borylation Reaction: The precursor compound, which contains the phenyl ring with the desired substituents, undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Substitution Reactions: The ethyl, fluoro, and trimethylsilyl ethoxy methoxy groups are introduced through various substitution reactions, which may involve the use of reagents like ethyl halides, fluorinating agents, and trimethylsilyl-protected alcohols.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired boronic acid derivative in high purity.
Analyse Des Réactions Chimiques
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used but often include complex organic molecules with new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes and inhibit their activity. The molecular pathways involved depend on the specific application and target enzyme or receptor.
Comparaison Avec Des Composés Similaires
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: A simpler boronic acid with a phenyl ring, used in similar coupling reactions but lacking the additional functional groups that confer specific reactivity.
4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring, offering different electronic properties and reactivity compared to the ethyl, fluoro, and trimethylsilyl ethoxy methoxy groups.
Pinacol Boronic Esters: These esters are commonly used in organic synthesis due to their stability and ease of handling but may require different reaction conditions compared to the free boronic acid.
The uniqueness of this compound lies in its specific substituents, which provide distinct electronic and steric properties, making it suitable for specialized applications in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C14H24BFO4Si |
|---|---|
Poids moléculaire |
314.23 g/mol |
Nom IUPAC |
[2-ethyl-5-fluoro-4-(2-trimethylsilylethoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C14H24BFO4Si/c1-5-11-8-14(13(16)9-12(11)15(17)18)20-10-19-6-7-21(2,3)4/h8-9,17-18H,5-7,10H2,1-4H3 |
Clé InChI |
ZKMTVUJNUPOLGD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1CC)OCOCC[Si](C)(C)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280854.png)
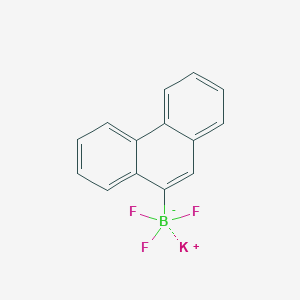
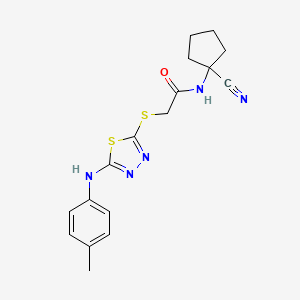
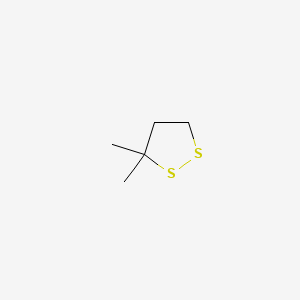
![6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280897.png)
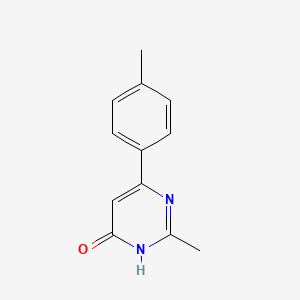
![2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15280906.png)
![2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15280914.png)
![Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]-](/img/structure/B15280921.png)
![N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B15280925.png)
![6-(2,4-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280928.png)
![4-hydroxy-5-methoxy-N-[2-methoxy-5-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B15280931.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280940.png)
